Wild-Type EGFR Selectivity Ratio: Olafertinib vs. Osimertinib vs. Olmutinib in Biochemical and Cellular Assays
Olafertinib exhibits a WT/mutant EGFR selectivity ratio of approximately 138-fold (GI₅₀ WT 689 nM vs. L858R/T790M 5 nM) in cell-based assays . In contrast, osimertinib (AZD-9291) demonstrates a biochemical WT/L858R-T790M selectivity ratio of approximately 494-fold (IC₅₀ WT 493.8 nM vs. L858R/T790M 1 nM), though in cellular phosphorylation assays this narrows to approximately 32-fold . Olmutinib displays a cellular WT/H1975 selectivity ratio of approximately 222-fold (IC₅₀ WT 2225 nM vs. H1975 10 nM) [1]. The selectivity ratios are derived from different assay formats (GI₅₀ vs. IC₅₀, biochemical vs. cellular), and must be interpreted with corresponding assay context when selecting compounds for research applications.
| Evidence Dimension | Wild-type vs. mutant EGFR selectivity (WT IC₅₀ or GI₅₀ / L858R-T790M IC₅₀ or GI₅₀) |
|---|---|
| Target Compound Data | Olafertinib: GI₅₀ WT = 689 nM, GI₅₀ L858R/T790M = 5 nM; Selectivity ratio ≈ 138-fold |
| Comparator Or Baseline | Osimertinib: IC₅₀ WT = 493.8 nM, IC₅₀ L858R/T790M = 1 nM (biochemical); IC₅₀ WT ~480 nM, IC₅₀ H1975 ~15 nM (cellular). Olmutinib: IC₅₀ WT = 2225 nM, IC₅₀ H1975 = 10 nM (cellular). Aumolertinib: IC₅₀ WT = 3.39 nM, IC₅₀ L858R/T790M = 0.29 nM (biochemical). |
| Quantified Difference | Olafertinib selectivity ratio (138-fold) is lower than osimertinib biochemical (494-fold), lower than olmutinib cellular (222-fold), and higher than aumolertinib (11.7-fold). |
| Conditions | Olafertinib: cell-based GI₅₀ assay (72 h). Osimertinib: biochemical enzyme assay (recombinant EGFR kinase domains) and cellular phospho-EGFR ELISA (2 h). Olmutinib: cell-based IC₅₀ assay (H1975 cells, 72 h). Aumolertinib: biochemical enzyme assay (recombinant EGFR). Cross-study; assay conditions differ. |
Why This Matters
The absolute WT IC₅₀/GI₅₀ value and selectivity ratio are the primary determinants of the therapeutic window and potential for on-target WT-EGFR-mediated toxicity (rash, diarrhea), making direct comparison essential for selecting the appropriate tool compound for preclinical toxicology studies.
- [1] GlpBio. Olmutinib Product Datasheet. IC₅₀: H1975 (EGFRL858R/T790M) = 10 nM, WT EGFR = 2225 nM. Available at: https://www.glpbio.com/olmutinib.html View Source
